molecular formula C15H19NO2Si B3054578 Naphthalen-1-yl methyl(trimethylsilyl)carbamate CAS No. 6120-00-9

Naphthalen-1-yl methyl(trimethylsilyl)carbamate

Cat. No.: B3054578
CAS No.: 6120-00-9
M. Wt: 273.4 g/mol
InChI Key: SLCYRFLZSPSLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-1-yl methyl(trimethylsilyl)carbamate is a chemical compound belonging to the carbamate family. It is characterized by the presence of a naphthalene ring, a methyl group, and a trimethylsilyl group attached to a carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl methyl(trimethylsilyl)carbamate typically involves the reaction of naphthalen-1-yl methylcarbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction proceeds as follows:

Naphthalen-1-yl methylcarbamate+Trimethylsilyl chlorideNaphthalen-1-yl methyl(trimethylsilyl)carbamate+Hydrochloric acid\text{Naphthalen-1-yl methylcarbamate} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Naphthalen-1-yl methylcarbamate+Trimethylsilyl chloride→Naphthalen-1-yl methyl(trimethylsilyl)carbamate+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl methyl(trimethylsilyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthalen-1-yl methylamine.

    Substitution: Various substituted carbamates depending on the reagent used.

Scientific Research Applications

Naphthalen-1-yl methyl(trimethylsilyl)carbamate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl methyl(trimethylsilyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation, leading to the disruption of normal cellular processes. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl methylcarbamate: Lacks the trimethylsilyl group but shares similar chemical properties.

    Naphthalen-2-yl methylcarbamate: Similar structure but with the carbamate group attached at a different position on the naphthalene ring.

    Trimethylsilyl carbamate: Contains the trimethylsilyl group but lacks the naphthalene ring.

Uniqueness

Naphthalen-1-yl methyl(trimethylsilyl)carbamate is unique due to the presence of both the naphthalene ring and the trimethylsilyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

naphthalen-1-yl N-methyl-N-trimethylsilylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2Si/c1-16(19(2,3)4)15(17)18-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCYRFLZSPSLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OC1=CC=CC2=CC=CC=C21)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299805
Record name naphthalen-1-yl methyl(trimethylsilyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6120-00-9
Record name NSC132942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name naphthalen-1-yl methyl(trimethylsilyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthalen-1-yl methyl(trimethylsilyl)carbamate
Reactant of Route 2
Reactant of Route 2
Naphthalen-1-yl methyl(trimethylsilyl)carbamate
Reactant of Route 3
Reactant of Route 3
Naphthalen-1-yl methyl(trimethylsilyl)carbamate
Reactant of Route 4
Reactant of Route 4
Naphthalen-1-yl methyl(trimethylsilyl)carbamate
Reactant of Route 5
Reactant of Route 5
Naphthalen-1-yl methyl(trimethylsilyl)carbamate
Reactant of Route 6
Naphthalen-1-yl methyl(trimethylsilyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.